Product packaging for Disulfur monoxide(Cat. No.:CAS No. 20901-21-7)

Disulfur monoxide

Cat. No.: B1616002
CAS No.: 20901-21-7
M. Wt: 80.13 g/mol
InChI Key: TXKMVPPZCYKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfur monoxide (S₂O) is an inorganic sulfur oxide compound with the formula S₂O, widely utilized in specialized chemical and materials science research . This colorless gas condenses to form an unstable dark red solid at room temperature, making it a compound of significant interest in fundamental reactivity studies . Its well-characterized spectroscopic signature is valuable for analytical research and detection methodologies . A prominent application of this compound is in atmospheric and planetary science, as it is a notable constituent of volcanic plumes on Jupiter's moon Io, helping researchers model extraterrestrial atmospheric chemistry . In synthetic chemistry, S₂O serves as a ligand in coordination chemistry, forming complexes with transition metals such as iridium and osmium, which are studied to understand bonding and reaction mechanisms . It is also a reactant in the formation of more complex sulfur-oxygen heterocycles, including dithiirane 1-oxides, upon reaction with diazoalkanes . Our product is strictly For Research Use Only. It is supplied with comprehensive characterization data and must not be used for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula OS2 B1616002 Disulfur monoxide CAS No. 20901-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20901-21-7

Molecular Formula

OS2

Molecular Weight

80.13 g/mol

InChI

InChI=1S/OS2/c1-3-2

InChI Key

TXKMVPPZCYKFAC-UHFFFAOYSA-N

SMILES

O=S=S

Canonical SMILES

O=S=S

Other CAS No.

20901-21-7

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Disulfur Monoxide

Gas-Phase Generation Techniques of Disulfur (B1233692) Monoxide

Gas-phase synthesis is a primary method for producing and studying S₂O, allowing for spectroscopic characterization under low-pressure conditions where its lifetime is extended.

The initial discovery of disulfur monoxide was achieved through the use of electric discharge systems. In 1933, Peter W. Schenk first produced S₂O by passing a glow discharge through a mixture of sulfur vapor and sulfur dioxide (SO₂). wikipedia.org This method involves applying a high voltage across a low-pressure gas, creating a plasma environment where energetic electrons can induce chemical reactions that would not occur under standard conditions. scispace.commdpi.com

The process typically involves streaming sulfur dioxide at low pressure through a high-voltage electric discharge. scispace.com The energetic environment facilitates the fragmentation and recombination of SO₂ molecules, leading to the formation of various sulfur oxides, including S₂O. scispace.com While effective for generation, these systems often produce a mixture of products, requiring careful separation and identification. wikipedia.org The produced gas was found to be stable for hours at very low pressures in clean glassware. wikipedia.org

Table 1: Electric Discharge Parameters for S₂O Generation

ParameterDescriptionReference
Precursors Sulfur vapor and Sulfur Dioxide (SO₂) wikipedia.org
Method Glow discharge / High-voltage electric discharge wikipedia.orgscispace.com
Pressure Low pressure (e.g., single-digit mmHg) wikipedia.orgscispace.com
Key Outcome First successful synthesis and identification of S₂O wikipedia.org

Radio-frequency (RF) and microwave discharges are alternative high-energy methods for generating S₂O precursors in the gas phase. wikipedia.orgmdpi.com Similar to electric discharges, RF plasma systems use electromagnetic fields to energize electrons in a low-pressure gas, creating a reactive plasma without significantly heating the entire system. mdpi.commdpi.com

When sulfur dioxide, often diluted with an inert gas like helium or argon, is subjected to a microwave or RF discharge, it can decompose and react to form sulfur monoxide (SO) and its dimer, disulfur dioxide (S₂O₂). wikipedia.orgmdpi.comresearchgate.net Disulfur dioxide can then participate in subsequent reactions, including disproportionation, to yield this compound and sulfur dioxide. wikipedia.org This indirect route highlights the complex chemistry occurring within the plasma environment. The efficiency and product distribution can be influenced by parameters such as the input power, gas flow rate, and pressure. researchgate.net

Condensed-Phase Synthetic Routes to this compound

While gas-phase methods are common for spectroscopic studies, condensed-phase reactions provide alternative pathways to S₂O, sometimes offering purer samples.

This compound can be prepared through the controlled oxidation of other sulfur compounds. One documented method involves the oxidation of elemental sulfur (S₈) with a metal oxide, such as copper(II) oxide (CuO). The reaction proceeds as follows, yielding this compound along with copper(I) sulfide (B99878) and sulfur dioxide wikipedia.org:

3S₈ + 12CuO → 12CuS + 4S₂O + 4SO₂

Another approach involves the oxidation of elemental sulfur with more potent oxidizing agents like dimethyldioxirane (B1199080) or trifluoroperacetic acid (CF₃CO₃H). capes.gov.br This method has been reported to generate a "this compound equivalent" that can be trapped in subsequent reactions, for instance, with diazoalkanes to produce dithiirane (B14625396) 1-oxides. capes.gov.br

A significant advancement in the synthesis of this compound was the development of a method that yields a relatively pure product. wikipedia.org This route involves the reaction of thionyl chloride (SOCl₂) with silver(I) sulfide (Ag₂S). wikipedia.orgcore.ac.uk The reaction is typically carried out by heating the reactants in a Pyrex tube to temperatures around 423 K (150 °C). core.ac.uk

The chemical equation for this synthesis is:

SOCl₂ + Ag₂S → 2AgCl + S₂O

In this reaction, the solid silver chloride (AgCl) byproduct is easily separated from the gaseous S₂O product, providing a cleaner source of this compound for experimental use compared to discharge methods. wikipedia.orgcore.ac.uk

Precursor-Based this compound Generation

The thermal decomposition of specific, often complex, organic sulfur-containing molecules can serve as a clean source of this compound. These precursors are designed to release S₂O upon heating, often through a retro-Diels-Alder reaction.

One notable example is the thermal decomposition of 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide, which releases S₂O when heated. wikipedia.org Another precursor-based method involves the reaction between triphenylphosphine (B44618) sulfide (SPPh₃) and sulfinyltosylimide (TsNSO), which yields S₂O and tosyltriphenylphosphinylamide wikipedia.org:

TsNSO + SPPh₃ → TsNPPh₃ + S₂O

These methods are valuable as they can generate S₂O under milder conditions than high-energy discharge techniques, allowing for its use in solution-phase reactions. wikipedia.org

Table 2: Summary of Precursor-Based S₂O Generation

Precursor(s)Reaction TypeKey OutcomeReference
5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxideThermal DecompositionRelease of S₂O upon heating wikipedia.org
Triphenylphosphine sulfide and SulfinyltosylimideBimolecular ReactionFormation of S₂O and a stable amide byproduct wikipedia.org
Elemental Sulfur and DimethyldioxiraneOxidationGeneration of an "S₂O equivalent" for trapping reactions capes.gov.br

Retro-Diels-Alder Reactions for S₂O Release

The retro-Diels-Alder reaction, the microscopic reverse of the [4+2] Diels-Alder cycloaddition, serves as a sophisticated method for generating reactive species under relatively mild conditions. wikipedia.org This strategy has been effectively employed for the controlled release of this compound from specifically designed adducts.

A key example involves the thermal decomposition of 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2,7-dioxides. acs.orgnih.gov These precursors are synthesized by the oxidation of 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 7-endo-oxide (4), which itself is prepared from the addition of disulfur dichloride (S₂Cl₂) to 3,4-di-tert-butylthiophene 1-oxide (3). acs.org The oxidation of compound 4 yields a mixture of isomers, primarily the 2-endo-7-endo-dioxide (5a) and the 2-exo-7-endo-dioxide (5b). acs.orgnih.gov

These thermally labile dioxide precursors undergo a reversible retro-Diels-Alder reaction to release this compound and regenerate the starting thiophene (B33073) oxide (3). acs.orgnih.gov The generated S₂O can be utilized in subsequent reactions. For instance, in the presence of dienes, it can be trapped through a Diels-Alder reaction to form 3,6-dihydro-1,2-dithiin 1-oxides in good yields. acs.orgnih.gov If no trapping agent is present, the highly reactive S₂O disproportionates into sulfur dioxide (SO₂) and trithio-ozone (S₃). acs.org This controlled, reversible release mechanism makes the retro-Diels-Alder reaction a valuable tool for studying the chemistry of S₂O. acs.orgnih.gov

Table 1: Retro-Diels-Alder Reaction for S₂O Generation

Precursor Reaction Type Products Key Findings Reference
5,6-Di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide (5a) and 2-exo-7-endo-dioxide (5b) Reversible retro-Diels-Alder This compound (S₂O) and 3,4-di-tert-butylthiophene 1-oxide (3) The reaction is thermally induced and reversible. The released S₂O can be trapped by dienes or it disproportionates to SO₂ and S₃. acs.org, nih.gov

Thermolytic Decomposition of Specialized Sulfur-Containing Compounds

Thermolysis, or the decomposition of compounds by heat, represents a more direct but often less clean method for producing this compound. Several specialized sulfur-containing compounds have been shown to yield S₂O upon heating, although these methods can result in product mixtures. acs.org

Historically, S₂O has been generated through the vacuum pyrolysis of thionyl chloride (SOCl₂) over silver(I) sulfide (Ag₂S) at elevated temperatures. wikipedia.orgacs.org This method is noted for producing a relatively pure form of S₂O. wikipedia.org Another approach involves the pyrolysis of thiirane (B1199164) 1-oxide. acs.org However, these high-temperature methods often produce S₂O that is contaminated with other sulfur oxides, such as sulfur monoxide (SO) and sulfur dioxide (SO₂), making them less suitable for studies requiring high-purity S₂O. acs.org The reaction between copper(II) oxide and elemental sulfur also yields S₂O, but this is similarly accompanied by the formation of SO₂. wikipedia.orgacs.org

Table 2: Thermolytic Methods for S₂O Generation

Precursor(s) Reaction Type Conditions Notes Reference
Thionyl chloride (SOCl₂) and Silver(I) sulfide (Ag₂S) Pyrolysis 160 °C, vacuum Generates relatively pure S₂O. wikipedia.org, acs.org
Thiirane 1-oxide Pyrolysis High temperature Product is often contaminated with SO and SO₂. acs.org
Copper(II) oxide (CuO) and Sulfur (S₈) Oxidation/Pyrolysis High temperature S₂O is produced alongside other products like SO₂. wikipedia.org, acs.org

Development of Stable this compound Precursors for Controlled Release

The challenges associated with the high reactivity of S₂O and the impurities generated by traditional thermolytic methods have driven research into the development of stable, storable precursors that can release S₂O under controlled conditions. acs.org The goal is to synthesize air-stable, crystalline compounds that can serve as clean and reproducible sources of this compound upon demand. acs.org

Advanced Spectroscopic Characterization of Disulfur Monoxide

Electronic Absorption Spectroscopy Research on Disulfur (B1233692) Monoxide

The electronic absorption spectrum of disulfur monoxide is a key area of research, providing insights into its excited electronic states.

Gaseous this compound is characterized by its absorption in the ultraviolet region of the electromagnetic spectrum, while it does not absorb in the visible range. wikipedia.org The electronic absorption spectrum of S₂O shows two primary absorption regions. unlp.edu.ar One prominent system of absorption bands is located in the near-ultraviolet range, extending from 250 to 340 nm. wikipedia.orgunlp.edu.ar Another absorption region is found further in the ultraviolet, between 190 and 230 nm. unlp.edu.ar

Within the 250–340 nm range, specific absorption bands have been identified at 323.5 nm and 327.8 nm. wikipedia.org The absorption in the 315–340 nm region is attributed to the C¹A′–X¹A′ (π* ← π) electronic transition. wikipedia.org In its condensed solid form, S₂O exhibits absorption at 420 nm and 530 nm, which have been assigned to its decomposition products, S₃ and S₄. wikipedia.org

Vibrational analysis of the electronic transitions in this compound has been a subject of detailed investigation. unlp.edu.ar Rotational analysis of the bands at 3235 Å and 3278 Å has revealed that they are type A–B hybrids. The type A component is responsible for almost all the observed structure, confirming the electronic transition as ¹A′–¹A′ (π* ← π). cdnsciencepub.com

The vibrational intensity pattern observed in the spectrum is consistent with a structure where the electronic origin is placed at 29,696 cm⁻¹ (3367 Å). cdnsciencepub.com Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to compute the vibrational frequencies for the ground and the third electronically excited state (C ¹A′), which is responsible for the observed spectrum. unlp.edu.ar These calculations help in reproducing the observed features of the S₂O spectrum between 270 and 340 nm. unlp.edu.ar

Table 1: Computed Vibrational Frequencies for S₂O

State Method ν₁ (S-O stretch) cm⁻¹ ν₂ (S-S-O bend) cm⁻¹ ν₃ (S-S stretch) cm⁻¹
Ground State (X̃ ¹A′) Experimental 1165 387 679
B3LYP 1157 386 671
Excited State (C̃ ¹A′) Experimental 1030-1032 300 390
TD-B3LYP 1045 303 417

This table presents a comparison of experimental and theoretically computed vibrational frequencies.

For the first time, analytical expressions for the absorption coefficient of this compound over the 250–340 nm range have been reported based on theoretical studies. unlp.edu.arscispace.com These expressions are vital for applications in photochemical and kinetic modeling. unlp.edu.ar The derivation utilized time-dependent density functional theory (TD-DFT) and the equation of motion coupled-cluster singles and doubles (EOM-CCSD) methods, combined with the AUG-cc-PVQZ basis set. unlp.edu.arresearchgate.net

The absorption coefficient, ε, can be represented by a series of Gaussian functions, each corresponding to a specific vibrational transition. researchgate.net The total absorption coefficient is the sum of these individual contributions. researchgate.net

Table 2: State-selected Coefficients for the Analytical Expression of the S₂O Absorption Coefficient

Vibrational State (i) A (10³ M⁻¹cm⁻²) ω (cm⁻¹) ν (cm⁻¹)
0 2.3 32800 270
1 2.9 33190 280
2 6.2 33580 290
3 1.9 33870 290
4 3.9 34160 300
5 6.8 34460 300
6 9.7 34760 300
7 1.3 35060 300
8 1.5 35360 300
9 1.7 35660 300
10 1.8 35960 300
11 1.7 36260 300
12 1.6 36560 300
13 1.4 36860 300
14 8.8 37160 300
15 6.8 37460 300
16 4.6 37760 300
17 3.0 38060 300
18 8.0 38360 300

This table provides the specific coefficients used to calculate the absorption coefficient for each vibrational state in the near-UV region. researchgate.net

Laser-induced fluorescence (LIF) spectroscopy has been a powerful tool for studying the electronic structure and dynamics of S₂O. nist.govaip.org LIF studies have been conducted on jet-cooled S₂O to probe the intense C̃ ¹A′–X̃ ¹A′ (π*←π) electronic system between 315 and 340 nm. aip.org These experiments provide high-resolution data on the vibronic levels of the excited state. nist.gov

Optical-optical double-resonance spectroscopy has also been used in conjunction with LIF to study the ultraviolet bands of S₂O. nist.gov These techniques have been instrumental in analyzing effects such as axis-switching and predissociation in the excited state. nist.govaip.org

Rotational and Vibrational Spectroscopy Investigations of this compound

Rotational and vibrational spectroscopy techniques, particularly microwave spectroscopy, have been fundamental in determining the precise molecular structure and parameters of this compound.

Microwave spectroscopy has been extensively used to determine the molecular parameters of this compound with high precision. wikipedia.orgresearchgate.net The initial spectroscopic study of S₂O was conducted in 1959 using microwave spectroscopy, which identified its bent S-S-O structure. harvard.edu

Subsequent studies have re-examined and extended the microwave measurements into the millimeter-wave region, leading to a highly accurate set of molecular constants. researchgate.net These studies have involved Fourier transform microwave spectroscopy on supersonic molecular beams, allowing for the observation of various isotopic species, including ³³SSO, S³³SO, ³⁴SSO, and S³⁴SO, some detected in their natural abundance. harvard.eduresearchgate.net

The analysis of the rotational spectra has yielded precise rotational constants and centrifugal distortion constants for the ground vibrational state and various excited vibrational states. researchgate.netharvard.eduresearchgate.net This extensive dataset has enabled the determination of an accurate equilibrium structure. harvard.edu

Table 3: Molecular Parameters of ³²S₂¹⁶O Determined from Microwave Spectroscopy

Parameter Value Unit
Rotational Constants
A 41915.44 MHz
B 5059.07 MHz
C 4507.19 MHz
Molecular Structure
r(S-S) 188.4 pm
r(S-O) 146.5 pm
∠(S-S-O) 117.88 °

This table summarizes the key rotational constants and structural parameters for the main isotopologue of this compound as determined from microwave spectroscopy analysis. wikipedia.orgresearchgate.net

Furthermore, the study of vibrational satellites in the rotational spectrum has provided detailed information on numerous vibrationally excited states, including up to (v₁,v₂,v₃) = (0,8,0) and combination states. harvard.eduresearchgate.net

Supersonic Jet Spectroscopy Applications for S2O Analysis

Supersonic jet spectroscopy is a pivotal technique for the detailed analysis of transient and complex molecules like this compound (S₂O). By expanding the gas-phase molecules into a vacuum, a supersonic jet cools them to very low rotational and vibrational temperatures, typically just a few Kelvin. researchgate.net This cooling process drastically simplifies the resulting spectra by reducing the number of populated quantum states and minimizing spectral congestion and Doppler broadening. researchgate.netnist.govresearchgate.net

Laser-induced fluorescence (LIF) is frequently combined with supersonic jet expansion for S₂O studies. researchgate.netnist.gov This combination has been instrumental in investigating the C¹A′–X¹A′ (π* ← π) electronic transition in the 315–340 nm range. researchgate.netwikipedia.org The simplified spectra obtained under these conditions allow for unambiguous vibrational analysis. researchgate.net For instance, studies using this method have determined the vibrational frequencies for the ν₁′ (S–O stretch), ν₂′ (bend), and ν₃′ (S–S stretch) modes in the excited electronic state. researchgate.net

Furthermore, Fourier transform microwave (FTM) spectroscopy in a supersonic molecular beam has been successfully applied to S₂O. harvard.eduresearchgate.net The high sensitivity and resolution of this technique, when coupled with the cooling effects of the jet, produce intense and sharp signals. harvard.eduresearchgate.net This has been particularly advantageous for studying the rotational spectra of S₂O and its rare isotopologues, which can be detected in their natural abundance due to the strong signal intensity. harvard.eduresearchgate.net

Fourier-Transform Far-Infrared Spectroscopy of this compound Vibrational Modes

High-resolution Fourier-Transform Far-Infrared (FT-FIR) spectroscopy, particularly utilizing the high flux and brilliance of synchrotron radiation sources, has enabled unprecedented investigation into the vibrational modes of S₂O. researchgate.netresearchgate.net Studies conducted at the SOLEIL synchrotron facility have provided detailed analyses of the fundamental vibrational bending mode (ν₂) and the S–S stretching mode (ν₃). researchgate.netresearchgate.net

The S₂O molecule, a transient species in these experiments, is typically produced by passing sulfur dioxide (SO₂) over elemental sulfur within a radio-frequency discharge. researchgate.net The resulting gas mixture is then probed by the infrared beam.

Key findings from these FT-FIR studies include:

The ν₃ Fundamental S–S Stretching Mode : This mode, located around 679 cm⁻¹, was investigated at high resolution, leading to the precise determination of over 2000 energy levels. researchgate.net

The ν₂ Fundamental Bending Mode : The bending mode and its associated hot band were observed at high spectral resolution for the first time, enabling the accurate determination of more than 3500 energy levels. researchgate.net

Hot Band Analysis : The ν₃ + ν₂ − ν₂ hot band was observed for the first time, from which approximately 500 energy levels were assigned. researchgate.net

These high-resolution rotation-vibration spectra, combined with pure rotational spectra observed in long-path absorption cells, have allowed for the determination of extensive sets of molecular parameters, including full sets of sextic and two octic centrifugal distortion terms. researchgate.net This provides a highly detailed picture of the molecule's vibrational dynamics. researchgate.net

Table 1: Fundamental Vibrational Modes of this compound (S₂O)

Vibrational ModeSymmetryApproximate Type of ModeFrequency (cm⁻¹)
ν₁a'SO Stretch1132
ν₂a'Bend641
ν₃a'SS Stretch350
Data sourced from computational models. nist.gov

Isotopic Species Analysis through Rotational and Vibrational Satellites of S₂O

The study of isotopic species (isotopologues) of S₂O provides crucial data for the precise determination of its molecular structure and spectroscopic parameters. harvard.eduresearchgate.net The analysis of rotational and vibrational satellite lines in the spectra is the primary method for this investigation. harvard.eduresearchgate.net

Using Fourier transform microwave (FTM) spectroscopy in a supersonic molecular beam, researchers have been able to study several rare isotopic species of S₂O. harvard.eduresearchgate.net The signal from the main isotopologue (³²S₂¹⁶O) is so intense that the signals from ³³S- and ³⁴S-containing species can be detected in their natural abundances. harvard.eduresearchgate.net Specifically, new rotational transitions for ³⁴SSO and S³⁴SO, as well as the first detection of ³³SSO and S³³SO in natural abundance, have been reported. harvard.eduresearchgate.net

In addition to ground-state transitions, numerous vibrational satellite lines have been observed. harvard.eduresearchgate.net These satellites correspond to molecules in excited vibrational states. For S₂O, satellites for states up to (v₁,v₂,v₃) = (0,8,0) and combination states have been measured. harvard.eduresearchgate.net A centrifugal distortion analysis has been carried out on the ground state and the lowest bending vibrational state of ³²S₂¹⁶O, as well as for the ³⁴S³²S¹⁶O and ³²S³⁴S¹⁶O isotopologues. researchgate.net The data from these isotopic analyses allowed for the determination of the molecule's equilibrium structure, with an S−S−O angle of 117.88°, an S−S bond length of 188.4 pm, and an S−O bond length of 146.5 pm. wikipedia.org

Table 2: Ground-State Rotational Constants for S₂O Isotopologues (MHz)

Parameter³²S₂¹⁶O³⁴S³²S¹⁶O³²S³⁴S¹⁶O
A41915.44--
B5059.074920.014875.29
C4507.194390.694351.09
Data sourced from microwave and millimeter-wave spectroscopy studies. researchgate.netresearchgate.net

Implementation of Automated Spectral Assignment Procedures (ASAP) in High-Resolution S₂O Studies

The high-resolution spectra of S₂O, especially those obtained from synchrotron-based Fourier-transform spectroscopy, are exceedingly dense and complex, containing thousands of individual transitions. researchgate.netresearchgate.net Manually assigning quantum numbers to each of these transitions is a formidable and time-consuming task. To overcome this challenge, modern spectroscopic analysis relies on powerful computational tools, such as the Automated Spectral Assignment Procedure (ASAP). researchgate.netresearchgate.net

The ASAP has been successfully implemented in the analysis of the ν₂ and ν₃ vibrational bands of S₂O. researchgate.netresearchgate.net This procedure provides a fast and convenient method for analyzing large datasets in a straightforward manner, particularly when the spectroscopic parameters of one of the two vibrational states involved in the transitions are already accurately known. researchgate.net The implementation is based on an autofit algorithm that systematically searches through combinations of transitions to fit the rotational constants in a Watson-type Hamiltonian. researchgate.netosti.gov

The application of ASAP to S₂O spectra has enabled the accurate and efficient determination of thousands of energy levels for the ν₂ and ν₃ vibrational states, as well as for the ν₃ + ν₂ − ν₂ hot band. researchgate.netresearchgate.net This automated approach has been crucial for extracting detailed molecular parameters, including higher-order centrifugal distortion constants, from the complex experimental data. researchgate.net The success of ASAP in the study of S₂O showcases its power as an essential tool in modern high-resolution molecular spectroscopy. researchgate.netresearchgate.netglobalauthorid.com

Theoretical and Computational Chemistry of Disulfur Monoxide

Electronic Structure and Excited State Calculations for Disulfur (B1233692) Monoxide

The electronic behavior of disulfur monoxide, particularly in its excited states, has been a subject of rigorous computational investigation. These studies are crucial for interpreting experimental spectra and understanding the molecule's photochemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) Applications to S₂O

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. wikipedia.org For this compound, TD-DFT has been employed to study its near ultraviolet-visible absorption spectrum. researchgate.netunlp.edu.ar This method is particularly useful for describing valence excited states that arise from single electron transitions. researchgate.net

A variety of hybrid functionals, such as B3LYP, O3LYP, and CAM-B3LYP, have been utilized in conjunction with large basis sets like aug-cc-pVQZ to calculate the excitation energies of S₂O. unlp.edu.ar Despite the use of different functionals, the results have shown a general consensus, leading to averaged theoretical values for the maximum absorption energy (Eₘ) and oscillator strength (f). unlp.edu.ar For instance, TD-DFT calculations have placed the maximum absorption in the near-UV region at approximately 4.38 ± 0.06 eV. unlp.edu.ar These theoretical calculations are essential for understanding the spectral features of S₂O, which have been proposed to be relevant in the atmospheric chemistry of planets like Venus and on Jupiter's moon, Io. unlp.edu.arscispace.com

Theoretical studies using TD-DFT have indicated that the significant absorption band observed between 250 and 340 nm is primarily due to the third singlet-singlet valence electronic transition. researchgate.netscispace.com The calculations help in assigning the observed spectral bands and provide a basis for understanding the molecule's photochemistry. researchgate.net

Coupled-Cluster Methods (EOM-CCSD) in this compound Electronic Spectrum Analysis

Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) is a high-accuracy computational method used for calculating the electronic spectra of molecules. researchgate.netunlp.edu.arscispace.com In the study of this compound, EOM-CCSD has been used alongside TD-DFT to provide a more robust analysis of its electronic transitions. researchgate.netunlp.edu.ar

The EOM-CCSD method, often combined with a large basis set like AUG-cc-PVQZ, has been instrumental in confirming the findings from TD-DFT and providing more precise values for excitation energies. researchgate.netunlp.edu.ar For the prominent absorption band in the near-UV, EOM-CCSD calculations yielded a band localization value of 4.44 eV, which is in close agreement with the averaged TD-DFT results. unlp.edu.ar

Calculations have shown that to accurately describe the near-UV experimental spectrum of S₂O, only the third singlet-singlet valence electronic transition is necessary. scispace.com The first two electronic transitions predicted by EOM-CCSD have negligible oscillator strengths, indicating they are very weak. scispace.com Higher energy transitions of significance are predicted to be at much shorter wavelengths, around 178 nm and 167 nm. scispace.com This level of detail is crucial for accurately interpreting the electronic absorption spectrum and understanding the photolytic pathways of the molecule. scispace.com

Computational Derivation of Potential Energy Curves for Low-Lying Electronic States of S₂O

The potential energy curves (PECs) for the low-lying electronic states of this compound have been computationally derived to understand the molecule's stability and reaction pathways. researchgate.netnih.govaip.org These curves map the energy of the molecule as a function of its geometry, specifically the bond lengths and angles.

Using advanced ab initio methods like configuration-based multireference second-order perturbation theory and multireference configuration interaction with single and double excitations, researchers have constructed PECs for both symmetric and asymmetric bent configurations of S₂O. researchgate.netnih.govaip.org These calculations provide the equilibrium structures for the ground state and several low-lying excited states. nih.govaip.org

The PECs reveal important features such as avoided crossings and intersections between different electronic states, which are critical for understanding non-adiabatic transitions and dissociation dynamics. researchgate.netnih.govaip.org For instance, the dissociation of the excited C̃¹A' state has been studied in detail, with calculations showing that its predissociation limit is in good agreement with experimental data. nih.govaip.org These theoretical curves offer valuable energetic information about the various formation and dissociation paths of S₂O. researchgate.net

Franck-Condon Analysis in Photoelectron Spectroscopy of S₂O

Franck-Condon analysis is a critical tool for interpreting the vibrational structure of electronic spectra, including the photoelectron spectra of anions like S₂O⁻. acs.orgdntb.gov.uaacs.org This analysis allows for the simulation of spectral intensities based on the overlap between the vibrational wavefunctions of the initial and final electronic states.

For the S₂O⁻ anion, Franck-Condon analysis of its photoelectron spectrum has been performed, taking into account effects such as Duschinsky rotation, which describes the mixing of normal coordinates between different electronic states. acs.orgacs.org Such analyses have been used to interpret the vibronically-resolved emission spectrum of this compound, providing insights into the geometry of the anion. dntb.gov.uaresearchgate.net

By comparing simulated spectra with experimental data, researchers can refine the geometric parameters and vibrational frequencies of both the neutral S₂O molecule and its anion. berkeley.edu This interplay between theory and experiment is essential for a comprehensive understanding of the molecule's structure and bonding.

Ground State Potential Energy Surface (PES) Derivations for this compound

The ground state potential energy surface (PES) is a fundamental concept in chemistry that describes the potential energy of a molecule as a function of its atomic coordinates. whiterose.ac.uk An accurate PES is crucial for predicting a wide range of molecular properties, including vibrational energy levels and reaction dynamics.

High-Level Ab Initio Approaches for S₂O PES Construction

High-level ab initio methods are employed to construct accurate potential energy surfaces for this compound from first principles, without reliance on empirical data. researchgate.netnumberanalytics.com These methods include the single- and double-excitation unrestricted coupled-cluster approach with a perturbative treatment of triple excitations [RHF-UCCSD(T)]. researchgate.net

To achieve high accuracy, these calculations are often combined with large Dunning's augmented correlation-consistent core-valence orbital basis sets, up to the sextuple-ζ quality (aug-cc-pCVXZ, where X = T, Q, 5, and 6). researchgate.net The accuracy of the ab initio energies can be further enhanced by including corrections for scalar relativistic effects, the Diagonal Born-Oppenheimer Correction (DBOC), and higher-order electronic correlations. researchgate.net

A series of these sophisticated PESs have been constructed for S₂O to obtain the most accurate ab initio band origins for the molecule and its various isotopologues. researchgate.net The convergence of the coupled-cluster energies is carefully analyzed with respect to both the basis set size and the order of the electronic excitation. researchgate.net This rigorous approach has allowed for the variational calculation of the band origins of ³²S₂¹⁶O and ³²S₂¹⁸O with an error of just 0.5 cm⁻¹. researchgate.net The vibrational energies for the six most abundant isotopologues of S₂O have also been predicted based on these high-level ab initio PESs. researchgate.net

Convergence Studies of Computational Parameters in S2O PES Calculations (Basis Set, Excitation Order)

The accuracy of potential energy surface (PES) calculations for this compound (S2O) is highly dependent on the computational parameters used, specifically the basis set and the level of electron correlation (excitation order). Convergence studies are crucial to ensure that the calculated properties are reliable and close to the theoretical limit.

Basis Set Convergence: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, significantly impacts the accuracy of quantum chemical calculations. For S2O, studies have often employed correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence X-zeta (aug-cc-pVXZ) series (where X = D, T, Q, 5, 6, etc., for double, triple, quadruple, and so on). researchgate.nettrygvehelgaker.no As the size of the basis set (indicated by X) increases, the calculated energy and other properties should converge towards a complete basis set (CBS) limit. researchgate.net For instance, in studies of related molecules, it has been observed that increasing the basis set from double-zeta to triple-zeta quality leads to a significant improvement in the accuracy of the calculated Hartree-Fock energy. scielo.br Extrapolation techniques are often used to estimate the CBS limit from a series of calculations with systematically larger basis sets. researchgate.net For example, an exponential extrapolation applied to results from triple-zeta, quadruple-zeta, and quintuple-zeta basis sets can yield highly accurate basis set limits. scielo.br

Excitation Order in Correlation Methods: Electron correlation, which accounts for the interactions between electrons, is critical for accurately describing the electronic structure of molecules like S2O. Coupled-cluster (CC) methods are widely used for this purpose. The level of theory is often denoted by the types of electron excitations included, such as singles (S), doubles (D), and triples (T). The CCSD(T) method, which includes single and double excitations iteratively and a perturbative treatment of triple excitations, is often considered the "gold standard" for its high accuracy. researchgate.net

Studies have shown that for accurate thermochemical predictions, the contribution of connected triple excitations (T) is the third most significant component after the Hartree-Fock and valence CCSD correlation energies. arxiv.org Achieving convergence for the triple excitations contribution is generally less computationally demanding than for the singles and doubles correlation energy. arxiv.org For example, using quadruple- and quintuple-zeta basis sets can lead to convergence within approximately 0.01 kcal/mol for the (T) contribution. arxiv.org The equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method has also been utilized to study the excited states of S2O. scispace.comarxiv.org

Isomeric Forms of S2O (SSO, Cyclic SOS, SOS) and Their Theoretical Characterization

This compound can exist in several isomeric forms, with the most stable and experimentally observed isomer being the bent SSO molecule. researchgate.netresearchgate.net Theoretical studies have also investigated other isomers, including a cyclic SOS form and a trans-bent open SOS structure. researchgate.net

High-level ab initio calculations, such as those using the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method combined with large correlation-consistent basis sets (cc-pV(X+d)Z, where X = 3, 4, 5, 6), have been employed to characterize these isomers. researchgate.net These calculations provide detailed information on their geometries, vibrational frequencies, rotational constants, and relative energies. researchgate.net

SSO Isomer: The ground state SSO isomer has a bent structure with a bond angle of approximately 117.88°. wikipedia.org Its S-S and S-O bond lengths are about 188.4 pm and 146.5 pm, respectively. wikipedia.org Theoretical calculations have been successful in reproducing these experimental values. scispace.com

Cyclic SOS and Open SOS Isomers: Computational studies have predicted the existence of both a cyclic and an open-chain SOS isomer. researchgate.net The cyclic SOS isomer is a three-membered ring structure. The open SOS isomer is a chain-like molecule. Theoretical investigations have provided their optimized geometries and vibrational frequencies. researchgate.net

The relative stabilities of these isomers have been a key focus of computational work. At the CCSD(T)/CBS limit, with corrections for various effects, the estimated enthalpies of formation are -13.9 ± 1 kcal/mol for SSO, 32.1 ± 1 kcal/mol for cyclic-SOS, and -51.2 ± 1 kcal/mol for open-SOS. researchgate.net This indicates that the open-SOS isomer is theoretically the most stable, although it has not been experimentally observed under normal conditions. researchgate.net It has been suggested that the asymmetric SO stretch of the open and cyclic SOS isomers are in a similar spectral region, hinting at the potential presence of the SOS isomer on surfaces like that of Jupiter's moon, Io. researchgate.net

IsomerStructureCalculated Enthalpy of Formation (kcal/mol)Key Geometric Parameters
SSOBent-13.9 ± 1 researchgate.netS-S-O angle: ~117.88°, S-S bond: ~188.4 pm, S-O bond: ~146.5 pm wikipedia.org
Cyclic SOSThree-membered ring32.1 ± 1 researchgate.netTheoretically predicted researchgate.net
Open SOSChain-like-51.2 ± 1 researchgate.netTheoretically predicted researchgate.net

Intermolecular Interactions and Complex Formation Involving this compound

The study of intermolecular interactions and the formation of complexes involving this compound is crucial for understanding its chemical behavior in various environments.

First Principles Approaches to this compound Heterodimer Systems

First-principles calculations, primarily based on density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in investigating the formation and properties of heterodimer systems containing S2O. researchgate.netdiva-portal.org These computational methods allow for the exploration of the potential energy surface of the interacting system to locate stable minima, which correspond to the various possible heterodimer structures. researchgate.net

A notable example is the theoretical study of heterodimers formed between isothiocyanic acid (HNCS) and this compound (SSO). researchgate.net Using the MP2 level of theory, researchers have identified nine stable minima on the potential energy surface of the HNCS–SSO system. researchgate.net The binding energies of these heterodimers, after correction for zero-point energy (ZPE) and basis set superposition error (BSSE), were found to be in the range of 5.53 to 19.12 kJ/mol. researchgate.net

Application of Quantum Theory of Atoms in Molecules (QTAIM) for S2O Interaction Elucidation

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a powerful framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. mdpi.comscielo.org.mx This method is used to identify bond critical points (BCPs) between interacting atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the type and strength of the interaction. mdpi.comrsc.org

In the context of S2O interactions, QTAIM has been applied to elucidate the characteristics of the intermolecular bonds in heterodimer systems. researchgate.net For the HNCS–SSO heterodimers, QTAIM analysis helps to characterize the non-covalent interactions that stabilize these complexes. researchgate.net The analysis of ρ and ∇²ρ at the BCPs allows for a quantitative description of the bonding, distinguishing between shared-shell (covalent) and closed-shell (non-covalent) interactions. rsc.org This approach has been widely used to study various types of intermolecular interactions, including those in systems containing SO2 and other sulfur compounds. mdpi.comfrontiersin.org

Computational Studies of Isotope Exchange Reactions in this compound Charged Complexes

Computational methods are essential for investigating the mechanisms and kinetics of isotope exchange reactions involving charged complexes of this compound. nih.govacs.orgacs.org A significant area of research has been the reaction between the S2O•+ cation and water (H2O), which serves as a model for understanding the reactivity of S2O•+ in various environments, including planetary atmospheres. acs.orgcore.ac.uk

Reaction Kinetics and Mechanistic Studies of Disulfur Monoxide

Disproportionation Pathways of Disulfur (B1233692) Monoxide

Disproportionation, a reaction where a substance is simultaneously oxidized and reduced, is a primary decomposition pathway for disulfur monoxide. This process leads to the formation of more stable sulfur compounds.

2 S₂O → S₃ + SO₂ Current time information in Glasgow, GB.researchgate.net

Mechanistic studies, supported by ab initio molecular orbital calculations, have elucidated the pathway for this transformation. The decomposition is not a simple unimolecular fragmentation but proceeds through a bimolecular interaction. The proposed mechanism involves the [2+3] cycloaddition of two S₂O molecules, which act as 1,3-dipoles. This cycloaddition is an exothermic process that forms a five-membered heterocyclic intermediate, oxatetrathiolane 2-oxide (S₄O₂). researchgate.net

This intermediate is highly unstable and is predicted to decompose exothermically to the final products, S₃ and SO₂, without any activation barrier. researchgate.net The reaction involving the lowest activation enthalpy is the exothermic [2+3] cycloaddition, highlighting it as the most favorable decomposition pathway. researchgate.net In contrast, potential [2+2] cycloaddition pathways between two S₂O molecules are all endothermic and are associated with high activation barriers, making them kinetically unfavorable. researchgate.net

DFT calculations have been employed to rationalize why S₂O undergoes this disproportionation and why it behaves as a dienophile in other contexts, whereas related molecules like ozone (O₃) and S₃ typically act as 1,3-dipoles in cycloadditions. researchgate.net

Reaction PathwayTypeEnthalpy of Activation (ΔH‡₂₉₈)Product(s)Reference
S₂O + S₂O → [S₄O₂][2+3] Cycloaddition11 kJ mol⁻¹Oxatetrathiolane 2-oxide researchgate.net
[S₄O₂] → S₃ + SO₂DecompositionNoneTrithio-ozone, Sulfur dioxide researchgate.net

Cycloaddition and Addition Reactions Involving this compound

This compound's reactivity extends to cycloaddition and addition reactions, enabling the synthesis of various sulfur-containing heterocyclic compounds.

This compound can be generated in situ through a reversible retro-Diels-Alder reaction. For instance, the thermally labile 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide undergoes this reaction to produce S₂O and 3,4-di-tert-butylthiophene 1-oxide. researchgate.net

Once generated, S₂O can be trapped by various dienes in a [4+2] cycloaddition, which is a classic Diels-Alder reaction. In this context, S₂O functions as the dienophile. These reactions are an effective method for synthesizing sulfur heterocycles, specifically yielding 3,6-dihydro-1,2-dithiin 1-oxides in good yields. researchgate.net This reactivity demonstrates the dienophilic nature of the S=S bond in this compound. researchgate.net

This compound readily reacts with diazoalkanes in an addition reaction to form dithiirane (B14625396) 1-oxides. Current time information in Glasgow, GB. This reaction provides a pathway to a three-membered ring system containing two sulfur atoms and one oxygen atom. The generation of a this compound equivalent for this synthesis can be achieved through the oxidation of elemental sulfur. copernicus.org This reaction is a key method for synthesizing this particular class of sulfur-containing heterocycles. researchgate.net

Ionic Reactions and Gas-Phase Kinetics of this compound

In the gas phase, this compound can be ionized, and its resulting cation exhibits distinct reactivity.

The reactivity of the this compound radical cation (S₂O•⁺) with water has been investigated in the gas phase using mass spectrometry techniques. Studies covering a wide range of pressures have explored this ion-molecule reaction. researchgate.net The interaction between the S₂O•⁺ cation and a water molecule leads to an isotope-exchange reaction, indicating that a reactive complex is formed. researchgate.net The primary product ion observed from this reaction is [S₂OH]⁺, which results from the protonation of the S₂O molecule by the water cation or the formation of an adduct. researchgate.net These studies are crucial for understanding the fundamental ion chemistry of sulfur oxides in environments where both S₂O and water may be present, such as in specific atmospheric or interstellar regions.

Mechanistic Investigations of Isotope Exchange Processes Involving S₂O Cations

Recent research has shed light on a previously unknown isotope-exchange reaction that occurs in ionized gaseous mixtures of this compound (S₂O) and water. The investigation into the reactivity of the S₂O˙⁺ cation with water has been conducted across a broad spectrum of pressures, utilizing advanced mass spectrometric techniques such as Fourier transform ion cyclotron resonance (FT-ICR), triple quadrupole (TQ), and high-resolution collision-activated dissociation (CAD) mass spectrometry. These experimental approaches, combined with computational methods, have provided a detailed understanding of the reaction's kinetics, mechanism, and the intermediates involved. core.ac.uk

The study of the S₂O˙⁺ cation's reactivity is particularly significant due to the atmospheric relevance of this compound. core.ac.uk Understanding the ion-molecule reactions it undergoes, such as isotope exchange, is crucial for developing a complete picture of sulfur chemistry in various environments.

The isotope exchange between the S₂O˙⁺ cation and water proceeds through a series of intermediates and transition states, as elucidated by computational analysis of the potential energy surface. The reaction mechanism involves the migration of hydrogen and oxygen atoms, leading to the exchange of isotopes between the sulfur-containing cation and water molecules.

Key intermediates identified in the reaction pathway include S6 ([OSS(H)OH]˙⁺) and S7 ([HSS(O)OH]˙⁺). The process involves the migration of a hydrogen atom from one sulfur atom to an adjacent one, with a corresponding transition state, TS(S6–S8), which has a calculated energy barrier. Another pathway involves the migration of an oxygen atom from one sulfur atom to the other, with a transition state, TS(S7–S8), that is also characterized by a significant energy barrier. A critical step in the mechanism is the migration of an OH group from one sulfur atom to the other, which proceeds through the transition state TS(S6–S7) and requires overcoming a substantial activation barrier. core.ac.uk

The formation of the S4 intermediate, which is the most stable species on the potential energy surface, occurs through a transition state TS(S3–S4) with a relatively low energy barrier. This intermediate is formed from the S3 intermediate, and the two are nearly degenerate in energy. core.ac.uk

The detailed findings from the mechanistic investigation are summarized in the data tables below, which present the calculated relative energies of the various species involved in the isotope exchange reaction.

Interactive Data Table: Relative Energies of Intermediates and Transition States in the S₂O˙⁺ + H₂O Isotope Exchange Reaction

SpeciesDescriptionRelative Energy (kcal mol⁻¹)
S1Initial Complex-18.2
S3Intermediate-11.9
S4Lowest Energy Intermediate-12.2
S6Intermediate [OSS(H)OH]˙⁺-
S7Intermediate [HSS(O)OH]˙⁺~ -12
TS(S1–S3)Transition State-
TS(S3–S4)Transition State-5.6
TS(S6–S7)Transition State (OH migration)20.2
TS(S6–S8)Transition State (H migration)24.7
TS(S7–S8)Transition State (O migration)15.6

Note: The relative energies are calculated with respect to the initial reactants. A hyphen (-) indicates that the specific value was not provided in the summarized source material. core.ac.uk

This mechanistic investigation provides fundamental insights into the gas-phase ion chemistry of this compound. The characterization of the intermediates and transition states involved in the isotope exchange reaction with water contributes to a deeper understanding of the reactivity of the S₂O˙⁺ cation. core.ac.uk

Astrochemical and Atmospheric Significance of Disulfur Monoxide

Extraterrestrial Detection and Abundance of Disulfur (B1233692) Monoxide

The spectroscopic signature of disulfur monoxide is well-understood, facilitating its identification across the cosmos. wikipedia.org It has been detected in the atmospheres of planets within our solar system, the vast spaces between stars, and the envelopes of material surrounding stars.

This compound has been identified in the atmospheres of Jupiter's volcanically active moon Io and the planet Venus. researchgate.net

Io: On Io, which is the most volcanically active body in the solar system, S₂O is predicted to be a reasonably abundant component of its volcanic gases, with abundances potentially exceeding 100 parts per million by volume (ppmv). wustl.eduquora.comearthsky.org The moon's thin atmosphere is dominated by sulfur compounds, primarily sourced from its more than 400 active volcanoes. earthsky.orgnrao.edu Observations using the Atacama Large Millimeter/submillimeter Array (ALMA) have clearly detected plumes of sulfur dioxide (SO₂) and sulfur monoxide (SO) rising from these volcanoes, which are precursors and related species to S₂O. nrao.edu The presence of solid S₂O deposits has also been plausibly suggested for areas around volcanoes like Pele. wustl.edu Less conclusive evidence has also pointed to the presence of S₂O and polysulfur oxides on Io's surface. usra.edu

Venus: In the upper atmosphere of Venus, this compound is formed through chemical reactions. nih.gov The atmosphere below the clouds is a target for detecting various sulfur-bearing gases, including S₂O, which could be indicative of current volcanic activity. d-nb.info While the abundance of sulfur monoxide dimers, (SO)₂, is too low to be the enigmatic ultraviolet absorber in Venus's atmosphere, their subsequent reactions are considered important sources of S₂O. nih.gov These reactions could potentially lead to the formation of polysulfur, which is a candidate for the UV absorption. nih.gov

The spectral properties of condensed, solid-phase S₂O, which appears as a dark red solid, are considered relevant for interpreting planetary data. wikipedia.orgosti.gov

This compound has been detected in the interstellar medium (ISM), the region of gas and dust that exists between star systems. wikipedia.org The ISM is primarily composed of hydrogen, with smaller amounts of other elements and molecules. britannica.com The detection of sulfur-bearing molecules like S₂O is crucial as the astrochemistry of sulfur is not yet fully understood. nih.gov

Observations of various molecular clouds, which are dense regions within the ISM, have reported the presence of sulfur monoxide (SO), a closely related species. cambridge.org The first detection of interstellar sulfur monoxide was reported in 1973 in the Orion A molecular cloud. astrochymist.org While sulfur is known to be depleted from the gas phase in dense clouds, it exists in various molecular forms, including S₂O. nih.gov

Circumstellar environments, the material surrounding a star, often in the form of a disk or envelope, are also sites where this compound can be found. annualreviews.orgaanda.org These environments are particularly interesting around young stars, like Herbig Ae/Be stars, and evolved, cool stars. annualreviews.orgaanda.org The composition and geometry of this circumstellar material can be investigated through techniques like infrared interferometry. aanda.orgaanda.org While specific detections of S₂O in these environments are part of ongoing research, the presence of precursor molecules like sulfur monoxide (SO) has been confirmed in the circumstellar envelope of the red supergiant NML Cygni. wikipedia.org

Formation and Destruction Mechanisms of this compound in Space Environments

The presence of this compound in space is governed by a balance of formation and destruction processes, which are primarily driven by volcanic activity and the interaction of molecules with stellar radiation.

Volcanic activity is a major source of sulfur-bearing gases in planetary atmospheres, creating the necessary ingredients for S₂O formation. researchgate.netnasa.govaanda.org

On Jupiter's moon Io, volcanic outgassing is a primary mechanism for replenishing its atmosphere. earthsky.orgnrao.edu The magma composition and temperature influence the mix of gases released, which include sulfur dioxide (SO₂), sulfur monoxide (SO), and various sulfur allotropes (S₂, S₃, etc.). wustl.edunrao.edu These gases can then react to form S₂O. wustl.edu It is estimated that active volcanoes directly contribute 30-50% of Io's atmosphere. nrao.edu The chemical composition of volcanic gases can indicate the properties of the moon's interior. wustl.edu

On Venus, while direct detection is pending, volcanic outgassing is a hypothesized source for various trace gases in the atmosphere that are otherwise out of chemical equilibrium, including precursors to S₂O. d-nb.info Locally elevated concentrations of species like SO₂, CO, and S₂ could signal volcanic plumes, which would then undergo chemical reactions in the atmosphere. d-nb.info

Photochemistry, which involves chemical reactions initiated by the energy from stellar light, is a key pathway for both the formation and destruction of S₂O in atmospheric and space environments. ntis.goviac.esucsc.edu

On Io: Sulfur monoxide (SO) is produced through photochemical routes. wikipedia.org Proposed principal reactions include the breakup of sulfur dioxide (SO₂ → SO + O) and the reaction of atomic oxygen with disulfur (O + S₂ → S + SO). wikipedia.org The resulting SO can then participate in further reactions to form S₂O.

On Venus: In the upper atmosphere, parent molecules like sulfur dioxide (SO₂) and carbonyl sulfide (B99878) (OCS) are broken apart by sunlight. nih.gov This leads to the production of sulfur monoxide (SO), which can then recombine to form SO dimers, (SO)₂. nih.gov While the dimers themselves are not highly abundant, their subsequent photolysis and reactions are considered significant sources of S₂O. nih.gov

On Exoplanets: The James Webb Space Telescope has provided direct evidence of photochemistry in the atmosphere of the exoplanet WASP-39b. ucsc.educarnegiescience.edu The detection of sulfur dioxide (SO₂) was attributed to chemical reactions triggered by high-energy light from the planet's host star. iac.esucsc.edu This process involves the breakdown of other sulfur compounds, like hydrogen sulfide, initiating a cascade of reactions. carnegiescience.edu Such photochemical processes are fundamental to understanding the atmospheric composition of a wide range of planets. carnegiescience.eduoup.com

Data Tables

Table 1: Detection of this compound (S₂O) and Related Species in Astrochemical Environments

Location Species Detected/Inferred Environment Type Key Findings Citations
Io S₂O, SO, SO₂ Planetary Atmosphere Predicted as an abundant volcanic gas; solid deposits plausibly suggested. researchgate.netwustl.edunrao.eduusra.edu
Venus S₂O, SO, SO₂ Planetary Atmosphere Formed via photochemistry in the upper atmosphere; a potential indicator of volcanism. researchgate.netnih.govd-nb.info
Interstellar Medium S₂O, SO Molecular Clouds Detected in the gas phase between stars. wikipedia.orgcambridge.orgastrochymist.org

| NML Cygni | SO | Circumstellar Envelope | Precursor molecule detected around an evolved star. | wikipedia.org |

Table 2: Primary Formation Pathways for this compound (S₂O) in Space

Formation Pathway Environment Description Citations
Volcanic Outgassing Io, Venus (hypothesized) Volcanoes release precursor gases like SO₂ and S₂, which react to form S₂O. wustl.edunrao.edud-nb.info

| Photochemistry | Io, Venus, Exoplanets | Stellar radiation breaks down molecules like SO₂ and OCS, leading to reactions that form SO and subsequently S₂O. | nih.govwikipedia.orgiac.esucsc.edu |

Role of Sulfur Monoxide Dimers in S₂O Formation

This compound (S₂O) is a lower sulfur oxide that can be formed through various pathways in atmospheric and astrochemical environments. One significant formation route involves the dimerization of sulfur monoxide (SO) and subsequent reactions.

Sulfur monoxide is a reactive molecule that readily converts to its dimer, disulfur dioxide (S₂O₂), especially when concentrated or condensed. wikipedia.orggeeksforgeeks.org This dimerization is a spontaneous and reversible process. wikipedia.org The formation of S₂O₂ from SO can be represented by the following equilibrium:

2SO ⇌ S₂O₂ wikipedia.org

Once formed, disulfur dioxide can react with another sulfur monoxide molecule. This reaction is a key step in the formation of this compound, along with sulfur dioxide (SO₂). wikipedia.org The reaction is as follows:

S₂O₂ + SO → S₂O + SO₂ wikipedia.org

This pathway highlights the importance of sulfur monoxide dimers as intermediaries in the production of this compound. The initial self-recombination of SO to form the dimer is a critical precursor step. researchgate.net While S₂O₂ itself is unstable, its transient formation allows for the subsequent reaction that yields the more stable S₂O molecule. geeksforgeeks.orgwikipedia.org In environments where SO is present, such as in the upper atmospheres of planets, the chemistry of its dimers is considered an important source of S₂O. repec.orgresearchgate.net

Role of this compound in Sulfur Chemistry Cycles of Planetary Atmospheres

This compound plays a notable role in the complex sulfur chemistry cycles of several planetary atmospheres, particularly Venus and Jupiter's volcanically active moon, Io.

Venus:

In the upper atmosphere of Venus, sulfur chemistry is a dominant process and is linked to the planet's enigmatic ultraviolet (UV) absorption. upenn.edu While sulfur dioxide (SO₂) is abundant, its photolysis products are key to understanding the atmospheric composition. upenn.edupsi.edu this compound is a significant intermediate species in these chemical pathways. repec.orgunlp.edu.ar

Research suggests that reactions involving sulfur monoxide dimers are important sources of S₂O in the Venusian atmosphere. repec.orgresearchgate.net Furthermore, a recently identified pathway for the formation of disulfur (S₂) involves the reaction between sulfur monoxide (SO) and this compound (S₂O). upenn.edupsi.eduindependent.co.uk This reaction is considered a much faster route to S₂ formation than the combination of two individual sulfur atoms. psi.eduindependent.co.uk The formation of S₂ is a crucial initiating step in building up larger sulfur allotropes like S₄ and S₈, which are believed to be components of the UV-absorbing sulfur particles in the clouds. upenn.edupsi.edu Therefore, S₂O is a critical link in the chain of reactions that may explain the long-unsolved mystery of Venus's UV absorber. upenn.edupsi.edu

Io:

Jupiter's moon Io has an extremely thin atmosphere primarily composed of sulfur compounds, largely sourced from its intense volcanic activity. sci.newswikipedia.orgaui.edu this compound has been spectroscopically detected in Io's atmosphere using the Atacama Large Millimeter/Submillimeter Array (ALMA). sci.newsarxiv.org

The formation of S₂O on Io is thought to occur through the decomposition of sulfur monoxide. sci.news Modeling calculations suggest that up to 6% of S₂O can be formed from equilibrated mixtures of sulfur dioxide (SO₂) and disulfur (S₂) near Io's volcanoes. unlp.edu.ar Active volcanoes are a direct source for a significant portion of Io's atmosphere, producing plumes of sulfur dioxide (SO₂) and sulfur monoxide (SO). aui.edu The presence and chemistry of these primary volcanic gases lead to the formation of other sulfur species like S₂O. sci.news

The detection and study of S₂O and other minor species are crucial for understanding the dynamics of Io's atmosphere, distinguishing between volcanic and sublimation-driven processes, and gaining insight into the chemical formation processes occurring in this unique volcanic environment. sci.newsuniversetoday.com

Data Tables

Table 1: Detected Molecules in the Atmosphere of Io

Molecule Chemical Formula Detection Status
Acetone CH₃COCH₃ Detected sci.news
Carbon Monoxide CO Detected sci.newsarxiv.org
This compound S₂O Detected sci.newsarxiv.org
Potassium Chloride KCl Tentatively Detected universetoday.com
Sodium Chloride NaCl Present sci.newswikipedia.org
Sulfur Dioxide SO₂ Primarily Composes Atmosphere sci.newswikipedia.org
Sulfur Monoxide SO Present wikipedia.orgsci.newswikipedia.org

Table 2: Column Densities of Selected Molecules in Io's Atmosphere

Molecule Chemical Formula Column Density (cm⁻²)
Acetone CH₃COCH₃ 3.18 x 10¹⁵ arxiv.org
Carbon Monoxide CO 5.27 x 10¹⁵ arxiv.org

Coordination Chemistry of Disulfur Monoxide As a Ligand

Characterization of Bonding Modes in Transition Metal Complexes of S₂O

Disulfur (B1233692) monoxide can coordinate to transition metals in several distinct modes, primarily as a dihapto (η²) ligand. wikipedia.org The specific bonding mode is influenced by the metal center, its oxidation state, and the co-ligands present in the complex.

The most common coordination mode is the η²-side-on fashion, where both sulfur atoms of the S₂O molecule bind to the metal center. wikipedia.org This mode of bonding has been observed in a variety of transition metal complexes. Examples of complexes where S₂O is bound in an η²-S,S manner include [Ir(dppe)₂S₂O]⁺, OsCl(NO)(PPh₃)₂(S₂O), NbCl(η-C₅H₅)₂(S₂O), Mn(CO)₂(η-C₅Me₅)(S₂O), and Re(CO)₂(η-C₅Me₅)(S₂O). wikipedia.org The characterization of these complexes often relies on spectroscopic techniques and X-ray crystallography.

In some instances, particularly with early transition metals or in specific electronic environments, the S₂O ligand can be described as having a "peroxo-like" character. For example, in OMoF₂(η²-SO) and OWF₂(η²-SO) complexes, the S-O bond is significantly lengthened, and the vibrational frequency of the S-O stretch is much lower than that of free S₂O, suggesting a formal charge of SO²⁻. acs.org This indicates a significant degree of back-donation from the metal d-orbitals into the π* orbitals of the S₂O ligand.

While the η²-side-on mode is predominant, theoretical calculations have explored the possibility of other bonding modes, such as η¹-terminal S-bound and η¹-terminal O-bound. acs.org Density functional theory (DFT) calculations on molybdenum and tungsten oxyfluoride complexes suggest that while end-on isomers (M-SO and M-OS) are potential minima, they are energetically less favorable than the side-on η² isomer. acs.org

Table 1: Selected Transition Metal Complexes of Disulfur Monoxide and their Bonding Modes

Complex Bonding Mode Metal Ancillary Ligands Reference
[Ir(dppe)₂S₂O]⁺ η²-S,S Iridium dppe wikipedia.org
OsCl(NO)(PPh₃)₂(S₂O) η²-S,S Osmium Cl, NO, PPh₃ wikipedia.orgwikipedia.org
NbCl(η-C₅H₅)₂(S₂O) η²-S,S Niobium Cl, η-C₅H₅ wikipedia.org
Mn(CO)₂(η-C₅Me₅)(S₂O) η²-S,S Manganese CO, η-C₅Me₅ wikipedia.org
Re(CO)₂(η-C₅Me₅)(S₂O) η²-S,S Rhenium CO, η-C₅Me₅ wikipedia.org
OMoF₂(η²-SO) η²-side-on (peroxo-like) Molybdenum O, F acs.org
OWF₂(η²-SO) η²-side-on (peroxo-like) Tungsten O, F acs.org

Strategies for Trapping this compound via Complexation Reactions

The high reactivity and instability of free S₂O necessitate indirect methods for its study, primarily through trapping it with transition metal complexes. acs.org A key challenge in this area is the clean and reproducible generation of S₂O. acs.org Historical methods for producing S₂O, such as the pyrolysis of thionyl chloride over silver sulfide (B99878) or the pyrolysis of thiirane (B1199164) 1-oxide, often yield S₂O contaminated with other sulfur oxides like SO₂ and SO, making them unsuitable for trapping studies with transition metal complexes. acs.org

A significant advancement in this field was the development of stable precursors that can release S₂O under controlled conditions. One such strategy involves the synthesis of an air-stable, crystalline compound that can undergo a transition-metal-induced retro-Diels-Alder reaction to liberate S₂O. acs.org This approach allows for the in-situ generation of S₂O in the presence of a trapping agent, leading to the formation of the desired S₂O complex.

Another successful method for forming S₂O complexes involves the oxidation of a disulfur (S₂) ligand within the coordination sphere of a metal. wikipedia.org This has been a common route to synthesize η²-S₂O complexes. For instance, the oxidation of a disulfur ligand can lead to the formation of the corresponding S₂O complex. wikipedia.org

Furthermore, S₂O complexes have been synthesized by reacting metal complexes with sources of S₂O. For example, the reaction of [Rh(PPh₃)₃Cl] with a source of S₂O can yield a rhodium-S₂O complex. The development of cleaner S₂O precursors has been crucial for expanding the range of transition metal S₂O complexes that can be synthesized and studied. acs.org

Q & A

Q. How is the molecular geometry of S₂O determined experimentally?

Microwave spectroscopy is a primary method for determining S₂O's equilibrium structure by analyzing rotational transitions and centrifugal distortion constants. Isotopic substitution (e.g., ³³S, ¹⁶O, ¹⁸O) refines bond lengths (S–S: ~1.88 Å, S–O: ~1.46 Å) and bond angles (~118°) . Early microwave studies resolved rotational constants (A, B, C) and dipole moments (~1.50 D), validated by high-resolution diode laser spectroscopy of vibrational bands (ν₁, ν₃) .

Q. What spectroscopic techniques are used to analyze S₂O's vibrational dynamics?

Dispersed fluorescence spectroscopy under supersonic jet conditions isolates vibronic bands in the C̃¹A₈ → X̃¹A₈ transition. Selective excitation of specific vibrational levels (e.g., 0₀⁰, 1₀¹) enables measurement of Franck-Condon factors (FCFs) and assignment of ground-state vibrational progressions. Experimental data (e.g., Fig. 2 in ) are compared to algebraic models incorporating mechanical anharmonicity .

Q. How are Franck-Condon factors (FCFs) calculated for S₂O's emission spectra?

A Lie algebraic formalism evaluates multidimensional FCFs by modeling displacement parameters (D₀) and anharmonic couplings between local vibrational modes (S–S stretch, S–O stretch, bend). The method bypasses coordinate transformation challenges (e.g., Duschinsky effects) by using intrinsic coordinates, enabling efficient computation of FCFs for polyatomic systems .

Advanced Research Questions

Q. How do researchers resolve discrepancies between experimental and calculated Franck-Condon intensities?

Discrepancies in high-energy S–S stretching progressions (e.g., overestimated intensities for n₂ > 5 in Fig. 2c ) are addressed by incorporating non-Condon effects. Transition dipole moments are modeled as explicit functions of nuclear coordinates, deviating from the Condon approximation. Iterative parameter adjustments (e.g., a₀, j, h in Eq. 15 ) refine global fits to emission envelopes .

Q. What computational challenges arise in modeling S₂O's excited electronic states?

The C̃¹A₈ state exhibits strong off-diagonal anharmonic couplings (Majorana interactions), requiring explicit inclusion in vibrational Hamiltonians. In contrast, the X̃¹A₈ state is well-described by diagonal anharmonicities. TD-DFT and EOM-CCSD methods predict C̃¹A₈ geometry changes (S–S contraction, S–O elongation) and absorption coefficients (250–340 nm) .

Q. How does isotopic substitution enhance the analysis of S₂O's spectra?

Studies of ³³S and oxygen isotopomers (S²¹⁸O, S²¹⁶O) resolve vibrational satellites and centrifugal distortion constants. For example, ν₃ band analysis refines rotational constants (B₀, D₀) and confirms isotopic scaling relationships .

Q. What methodologies are used to synthesize and characterize transition metal-S₂O complexes?

S₂O is stabilized via coordination to transition metals (e.g., Ir, Fe) using ligands like dppe (1,2-bis(diphenylphosphino)ethane). Reaction chemistry is probed through NMR, IR, and X-ray crystallography to study S₂O's redox behavior and applications in organosulfur synthesis .

Data Contradictions and Methodological Insights

Q. Why do some vibrational progressions in S₂O's emission spectra lack predicted intensity?

Missing intensities in high-n₂ transitions (Fig. 2c ) are attributed to non-Condon effects rather than intramolecular vibrational redistribution (IVR). Algebraic models show transition dipole dependence on S–S stretching coordinates, validated by parameterized intensity borrowing .

Q. How do anharmonic couplings differ between S₂O's electronic states?

The X̃¹A₈ potential surface is "local" with diagonal anharmonicities, while the C̃¹A₈ state requires off-diagonal terms (e.g., Majorana couplings) to explain eigenstate mixing (e.g., 21% "10₂1" character in "11₂0" levels ). This disparity is evident in FCF patterns and vibrational energy spacings .

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